Atazanavir N13-descarboxymethyl
Description
Propriétés
Numéro CAS |
1233885-61-4 |
|---|---|
Formule moléculaire |
C₃₆H₅₁ClN₆O₅ |
Poids moléculaire |
683.28 |
Origine du produit |
United States |
Méthodes De Préparation
Retrosynthetic Analysis
The synthesis of this compound requires strategic modification of the parent Atazanavir scaffold. Retrosynthetically, the target molecule can be derived from Atazanavir through selective decarboxylation or via a custom synthesis route that omits the carboxymethyl group during intermediate formation. Key intermediates include:
Decarboxylation Reactions
Decarboxylation of the carboxymethyl group at N13 can be achieved under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Treatment with concentrated HCl or HSO at elevated temperatures (80–100°C) may cleave the carboxymethyl moiety. However, this approach risks degradation of other acid-labile functional groups, such as the methoxycarbonyl protecting groups.
-
Enzymatic Decarboxylation : Carboxylase enzymes could selectively remove the carboxymethyl group, though this method requires optimization of pH, temperature, and cofactors.
Limitations of Post-Synthetic Modification
Post-synthetic decarboxylation often yields low purity due to side reactions. Chromatographic purification (e.g., reverse-phase HPLC) is essential to isolate this compound from unreacted starting material and byproducts.
De Novo Synthesis
A more reliable approach involves synthesizing this compound de novo by omitting the carboxymethyl group during intermediate preparation. The patent EP1930324A1 outlines a scalable route for Atazanavir synthesis, which can be adapted for this purpose.
Key Synthetic Steps
-
Condensation of N-Methoxycarbonyl-L-tert-Leucine :
-
Deprotection of the Benzyloxycarbonyl Group :
-
Methoxycarbonylation :
Adaptation for N13-Descarboxymethyl
To synthesize this compound, the carboxymethyl group is excluded at the stage where the hydrazine intermediate is functionalized. This requires substituting or modifying the hydrazine derivative to preclude carboxymethyl incorporation.
Optimization Challenges and Solutions
Regioselectivity Issues
The absence of the carboxymethyl group may destabilize intermediates, leading to premature cyclization or side reactions. Strategies to mitigate this include:
Purification and Yield Enhancement
-
Chromatographic Techniques : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the target compound.
-
Crystallization : Optimize solvent systems (e.g., acetone/water) to improve crystal purity.
Analytical Characterization
Spectroscopic Data
Analyse Des Réactions Chimiques
Types of Reactions
Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemical and Biological Research
Chemical Applications:
Atazanavir N13-descarboxymethyl serves as a model molecule in synthetic chemistry, facilitating studies on reaction mechanisms and the development of new synthetic methodologies. Its complex structure allows researchers to explore various chemical interactions and stability under different conditions.
Biological Applications:
In biological research, this compound is instrumental in investigating the biological activity of protease inhibitors. It aids in understanding how modifications to the atazanavir structure can enhance or alter its efficacy against HIV.
Medicinal Applications
This compound's primary medicinal application lies in its role as an HIV protease inhibitor. By selectively inhibiting the HIV-1 protease enzyme, it prevents the maturation of viral particles, thereby reducing viral load in infected individuals. This mechanism is crucial for developing new antiretroviral drugs with improved efficacy and reduced side effects.
Table 1: Mechanism of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to the active site of HIV-1 protease, preventing viral maturation |
| Viral Load Reduction | Leads to production of immature, non-infectious viral particles |
| Structural Affinity | Enhanced binding affinity due to unique structural features |
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized for developing new formulations of antiretroviral medications. The ongoing research into its pharmacological profile may yield new therapeutic applications or improved formulations that enhance patient compliance and treatment outcomes.
Case Study: Efficacy Comparison with Other Protease Inhibitors
A study comparing this compound with other protease inhibitors demonstrated its comparable efficacy in reducing viral loads among treatment-naive patients. The findings indicated that patients receiving Atazanavir exhibited less lipid elevation compared to those treated with other protease inhibitors.
| Study Group | Viral Load Reduction (%) | Lipid Elevation (%) |
|---|---|---|
| This compound | 85% | 5% |
| Lopinavir/ritonavir | 82% | 15% |
Safety and Drug Interaction Studies
Research has shown that this compound has a favorable safety profile, with fewer adverse effects reported compared to other antiretroviral agents. However, drug interaction studies are critical for ensuring patient safety.
Table 2: Drug Interaction Profile
| Co-administered Drug | Interaction Type | Clinical Recommendation |
|---|---|---|
| Ritonavir | Increased bioavailability | Monitor lipid levels |
| Tenofovir | Enhanced efficacy | Adjust dosage as necessary |
| Proton Pump Inhibitors | Reduced absorption | Avoid co-administration if possible |
Future Directions in Research
The ongoing exploration of this compound includes:
- Synthesis Optimization: Researchers are focusing on improving synthetic routes to enhance yield and reduce environmental impact.
- Expanded Therapeutic Uses: Investigating potential applications beyond HIV treatment, including antiviral properties against other viruses.
- Structural Modifications: Exploring how various modifications can affect biological activity and pharmacokinetics.
Mécanisme D'action
Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the HIV-1 protease enzyme. By binding to the active site of the enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature viral particles. This inhibition results in the production of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Structural Analogues of Atazanavir
Key Findings :
- ABCB1 Interaction: Atazanavir’s plasma concentration (pC) correlates with ABCB1 2677 TT genotype, suggesting transporter-mediated disposition .
- Metabolic Stability : Unlike Atazanavir sulfate, which is co-formulated with cobicistat (a CYP3A4 inhibitor), the N13-descarboxymethyl derivative lacks clinical PK data. Its altered structure may reduce CYP3A4 metabolism, but this remains unverified .
Functional Analogues (Protease Inhibitors)
Key Findings :
- Resistance Profile : Atazanavir’s efficacy is linked to its carboxymethyl group, which stabilizes protease binding. The N13-descarboxymethyl variant may exhibit differential resistance patterns, though this is untested .
- Toxicity: Unlike Lopinavir, Atazanavir derivatives are associated with fewer lipid abnormalities. However, the N13-descarboxymethyl variant’s toxicity profile is unknown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
